molecular formula C18H18N4OS2 B10863099 N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide

N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide

Cat. No.: B10863099
M. Wt: 370.5 g/mol
InChI Key: KPRHCFAEFBACQA-UHFFFAOYSA-N
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Description

N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a complex organic compound that features a thiophene ring fused with a cyclooctane ring, a cyano group, and a pyridylcarbonyl thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Fusion with the cyclooctane ring: This step may require cyclization reactions under high-temperature conditions.

    Attachment of the pyridylcarbonyl thiourea moiety: This final step involves the reaction of the intermediate compound with pyridyl isothiocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA
  • N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3-METHYLBUTYL)THIOUREA

Uniqueness

N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is unique due to its specific structural features, such as the fused thiophene and cyclooctane rings, and the presence of both cyano and pyridylcarbonyl thiourea groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4OS2

Molecular Weight

370.5 g/mol

IUPAC Name

N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H18N4OS2/c19-10-14-13-7-3-1-2-4-8-15(13)25-17(14)22-18(24)21-16(23)12-6-5-9-20-11-12/h5-6,9,11H,1-4,7-8H2,(H2,21,22,23,24)

InChI Key

KPRHCFAEFBACQA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CN=CC=C3)C#N

Origin of Product

United States

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